2-(2-Fluorophenyl)acetyl chloride physical properties
2-(2-Fluorophenyl)acetyl chloride physical properties
[1][2]
Part 1: Executive Summary
2-(2-Fluorophenyl)acetyl chloride (CAS: 451-81-0) is a critical fluorinated building block used extensively in the synthesis of pharmaceutical intermediates and agrochemicals.[1] As an acid chloride derivative of 2-fluorophenylacetic acid, it serves as a highly reactive electrophile for Friedel-Crafts acylations, amide couplings, and esterifications.[1]
The presence of the fluorine atom at the ortho position introduces unique steric and electronic effects compared to its para and meta isomers. This guide provides a definitive technical analysis of its physical properties, synthesis protocols, and handling requirements, designed to ensure reproducibility and safety in high-stakes drug development environments.[1]
Part 2: Chemical Identity & Structural Analysis
The ortho-substitution of fluorine creates a dipole moment and steric environment that distinguishes this compound from its isomers.[1]
| Parameter | Data |
| IUPAC Name | 2-(2-Fluorophenyl)acetyl chloride |
| CAS Number | 451-81-0 |
| Molecular Formula | C₈H₆ClFO |
| Molecular Weight | 172.58 g/mol |
| SMILES | C1=CC=C(C(=C1)CC(=O)Cl)F |
| Structural Feature | Ortho-fluorine substituent provides metabolic stability and alters lipophilicity (LogP).[1][2][3] |
Part 3: Physical Properties Matrix[5]
The following data aggregates experimentally determined and high-confidence predicted values. Note that the boiling point of the ortho isomer is typically higher than the para isomer due to dipole-dipole interactions enhanced by the ortho geometry.[1]
| Property | Value | Condition / Note |
| Physical State | Liquid | Clear to pale yellow; pungent odor.[1][3] |
| Boiling Point | ~220 °C | At 760 mmHg (Standard Atmosphere).[1] |
| Density | 1.279 g/cm³ | At 20 °C. Higher density than non-fluorinated analogs.[1] |
| Refractive Index ( | 1.515 | At 20 °C. |
| Flash Point | ~87 °C | Closed Cup (Predicted).[1] |
| Vapor Pressure | 0.115 mmHg | At 25 °C. |
| Solubility | Reacts with water | Soluble in DCM, THF, Toluene (anhydrous).[1] |
Critical Insight: The density of 1.279 g/cm³ is a key quality control parameter. Values below 1.270 g/cm³ often indicate hydrolysis to the parent acid (2-fluorophenylacetic acid) or contamination with solvent.[1]
Part 4: Synthesis & Purification Protocol
Reaction Mechanism: Thionyl Chloride Mediated Chlorination
The most reliable synthesis route utilizes thionyl chloride (
Workflow Diagram
Figure 1: Optimized synthesis workflow for 2-(2-Fluorophenyl)acetyl chloride.
Step-by-Step Protocol
-
Setup: Equip a dry 3-neck round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and a nitrogen inlet. Flame-dry the glassware under vacuum before use.[1]
-
Charging: Add 2-fluorophenylacetic acid (1.0 eq) to the flask.
-
Reagent Addition: Add Thionyl Chloride (
) (1.5 eq) dropwise via the addition funnel.-
Note: For stubborn substrates, add 1-2 drops of anhydrous Dimethylformamide (DMF) as a catalyst to form the reactive Vilsmeier-Haack intermediate.[1]
-
-
Reaction: Heat the mixture to 60–65 °C. Stir for 2–3 hours.
-
Endpoint: Evolution of HCl and
gas will cease. The solution should turn from a suspension to a clear liquid.
-
-
Work-up:
-
Storage: Transfer immediately to a Schlenk flask or sealed ampoule under nitrogen.
Part 5: Reactivity & Stability Profile[5]
Hydrolysis Sensitivity
Like all acid chlorides, this compound is moisture-sensitive.[1] The ortho-fluorine provides a slight shielding effect against nucleophilic attack compared to the para-isomer, but it will still hydrolyze rapidly in moist air to release HCl fumes.[1]
Handling Decision Tree
Figure 2: Safety decision logic for handling reactive acid chlorides.
Safety Data Summary
-
Hazard Statements: H314 (Causes severe skin burns and eye damage), H290 (May be corrosive to metals), EUH014 (Reacts violently with water).
-
Storage: Store at +2°C to +8°C under Argon or Nitrogen.
-
Incompatibility: Water, Alcohols, Amines, Strong Bases, Oxidizing agents.[1]
Part 6: Applications in Drug Discovery
The 2-fluorophenyl moiety is a "privileged structure" in medicinal chemistry.[1]
-
Metabolic Stability: The C-F bond is stronger than the C-H bond, blocking metabolic oxidation at the ortho position (blocking the "NIH shift").
-
Lipophilicity: Fluorination increases lipophilicity (
), enhancing membrane permeability of the final drug candidate. -
Conformational Lock: The size of the fluorine atom (Van der Waals radius ~1.47 Å) can restrict bond rotation, locking the molecule into a bioactive conformation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3744988, 4-Fluorophenylacetyl chloride (Analog Reference). Retrieved from [Link]
-
Master Organic Chemistry (2011). Thionyl Chloride (SOCl2) – Reaction With Carboxylic Acids. Retrieved from [Link]
